5-Fluoro-n,n-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

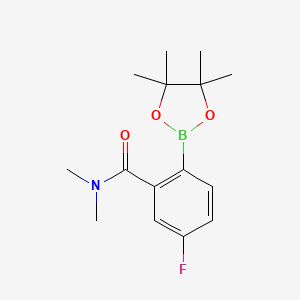

5-Fluoro-N,N-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-functionalized benzamide derivative. Its structure features:

- Benzamide core: Aromatic ring substituted with a fluorine atom at the 5-position.

- N,N-dimethylamide group: Provides steric and electronic modulation to the molecule.

- Tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester): A boron-containing moiety at the 2-position, enabling participation in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name |

5-fluoro-N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BFNO3/c1-14(2)15(3,4)21-16(20-14)12-8-7-10(17)9-11(12)13(19)18(5)6/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMSVQZPBDEFGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-N,N-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

Boronic Acid Formation: The starting material, 5-fluorobenzamide, is first converted to its corresponding boronic acid derivative using a boronic acid esterification reaction.

Dimethylation: The boronic acid derivative is then subjected to a dimethylation reaction to introduce the N,N-dimethyl groups.

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-N,N-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The fluorine atom can be oxidized to form a fluorine-containing derivative.

Reduction: The compound can be reduced to remove the fluorine atom or modify the benzamide group.

Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under mild conditions.

Major Products Formed:

Oxidation Products: Fluorinated derivatives with higher oxidation states.

Reduction Products: Derivatives with reduced fluorine content or modified benzamide groups.

Substitution Products: Various boronic ester derivatives with different nucleophiles.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling. Biology: It serves as a probe in biological studies to investigate enzyme activities and binding interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 5-Fluoro-N,N-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological targets, influencing enzyme activities and signaling pathways.

Comparison with Similar Compounds

Structural Variations and Key Properties

The compound is compared to analogs with modifications in substitution patterns, boron-containing groups, and amide functionalities.

Critical Analysis of Key Differences

Biological Activity

5-Fluoro-n,n-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, also known by its CAS number 2377609-26-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C₁₅H₂₁BFNO₃

- Molecular Weight : 293.14 g/mol

The structure features a fluorobenzamide moiety linked to a tetramethyl dioxaborolane group, which is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-fluoro-N,N-dimethylbenzamide with a boron-containing reagent. The process can be optimized through various synthetic pathways to enhance yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent anticancer activity. For instance, studies have shown that related benzamides demonstrate significant inhibition of proliferation in L1210 mouse leukemia cells with IC₅₀ values in the nanomolar range . This suggests that the compound may also possess similar properties.

The proposed mechanism of action for this class of compounds involves the intracellular release of active metabolites that inhibit DNA synthesis. Specifically, studies indicate that prodrugs like FdUMP are converted intracellularly to active forms that interfere with nucleotide metabolism . This mechanism is critical in understanding how this compound might function in cancer therapy.

Data Table: Biological Activity Overview

Case Studies

- Cell Proliferation Inhibition :

- Pharmacokinetics and Bioavailability :

Q & A

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boronate ester partner?

Methodological Answer:

- Catalyst Selection: Screen palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) under inert conditions. Ligand choice (e.g., SPhos, XPhos) impacts coupling efficiency due to steric and electronic effects .

- Solvent/Base Optimization: Use toluene/ethanol (4:1) with K₂CO₃ or Cs₂CO₃ as a base to enhance boronate activation. Pre-dry solvents to avoid hydrolysis of the dioxaborolane ring .

- Temperature Control: Reactions typically proceed at 80–100°C for 12–24 hours. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

Q. What spectroscopic techniques effectively characterize this compound’s structure and purity?

Methodological Answer:

- ¹H/¹³C NMR: Identify substituents (e.g., N,N-dimethyl, fluorine, boronate) via chemical shifts. For example, the fluorine atom at C2 causes deshielding (~δ 160 ppm in ¹⁹F NMR) .

- X-ray Crystallography: Resolve molecular packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions) to confirm stereoelectronic effects .

- Elemental Analysis: Verify purity (>95%) by comparing experimental vs. theoretical C/H/N/B percentages .

Q. What storage conditions preserve the stability of this compound?

Methodological Answer:

- Store at 0–6°C under inert gas (N₂ or Ar) to prevent boronate ester hydrolysis .

- Use amber vials to minimize photodegradation of the benzamide core. Conduct stability assays via HPLC every 3 months .

Advanced Questions

Q. How can researchers resolve contradictions in reaction yields when using different palladium catalysts?

Methodological Answer:

- Mechanistic Studies: Perform kinetic experiments (e.g., variable-temperature NMR) to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- Ligand Screening: Test bulky ligands (e.g., DavePhos) to reduce steric hindrance between the catalyst and the N,N-dimethyl group .

- Control Experiments: Compare yields under identical conditions (solvent, base, temperature) to isolate catalyst-specific effects .

Q. What computational methods predict the reactivity of the boronate ester group?

Methodological Answer:

- DFT Calculations: Model the boronate’s Lewis acidity using Gaussian09 with B3LYP/6-31G(d). Compare Fukui indices to predict nucleophilic attack sites .

- Molecular Dynamics (MD): Simulate solvent effects on boronate stability in polar vs. non-polar media .

- Docking Studies: Evaluate interactions with catalytic palladium species to rationalize coupling efficiency .

Q. How to design experiments probing the fluorine substituent’s electronic effects on the benzamide core?

Methodological Answer:

- Synthetic Analogues: Prepare non-fluorinated and difluorinated derivatives to compare Hammett σ values via UV-Vis spectroscopy .

- Electrochemical Analysis: Measure redox potentials (cyclic voltammetry) to assess fluorine’s electron-withdrawing impact on the aromatic ring .

- Crystallographic Comparisons: Analyze bond lengths/angles in fluorinated vs. non-fluorinated crystals to quantify resonance/inductive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.